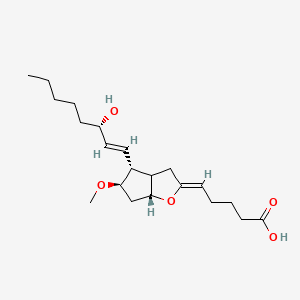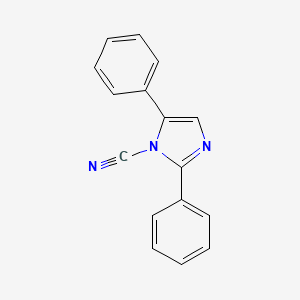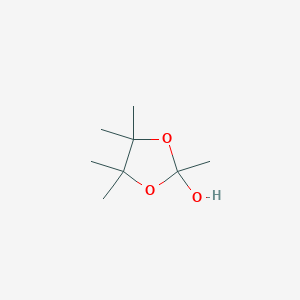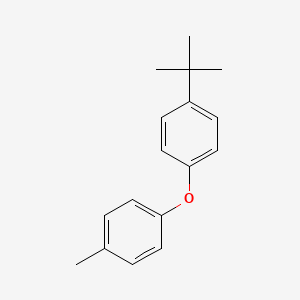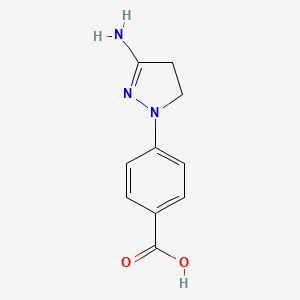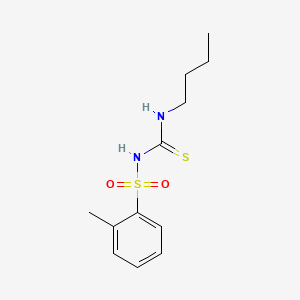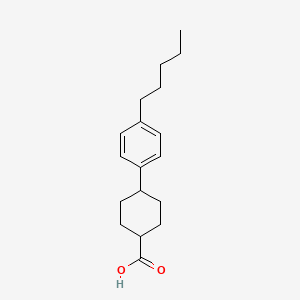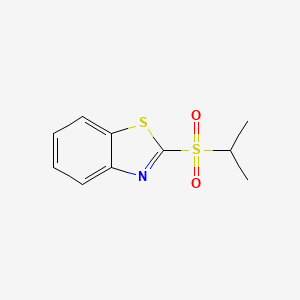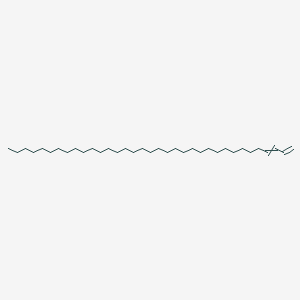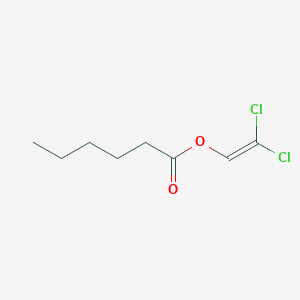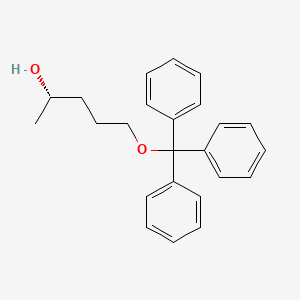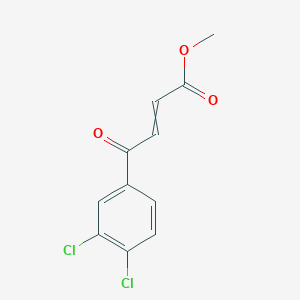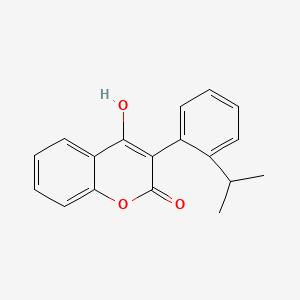
4-Hydroxy-3-(o-isopropylphenyl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(o-isopropylphenyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(o-isopropylphenyl)coumarin typically involves the reaction of o-isopropylphenylacetic acid with salicylaldehyde under basic conditions to form the corresponding coumarin derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(o-isopropylphenyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(o-isopropylphenyl)coumarin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, fragrances, and other industrial products
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(o-isopropylphenyl)coumarin involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: A well-known anticoagulant used in medications like warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and use in biochemical assays.
3-Phenylcoumarin: Exhibits various biological activities, including antimicrobial and anticancer properties
Uniqueness
4-Hydroxy-3-(o-isopropylphenyl)coumarin is unique due to the presence of the o-isopropylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may also influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
73791-15-8 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-propan-2-ylphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-11(2)12-7-3-4-8-13(12)16-17(19)14-9-5-6-10-15(14)21-18(16)20/h3-11,19H,1-2H3 |
InChI-Schlüssel |
GANAAJLJKAIISX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


